4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoxazinone core with an oxadiazole moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The benzoxazinone core can be synthesized via a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazinone derivatives and oxadiazole-containing molecules. Examples are:
- 2H-1,4-Benzoxazin-3-one
- 1,2,4-Oxadiazole derivatives
Uniqueness
What sets 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one apart is its combined structural features, which may confer unique reactivity and biological activity
Properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-8-10-15(11-9-14)19-21-18(26-22-19)12-23-16-6-4-5-7-17(16)25-13(2)20(23)24/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHBZSLAQVWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4OC(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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